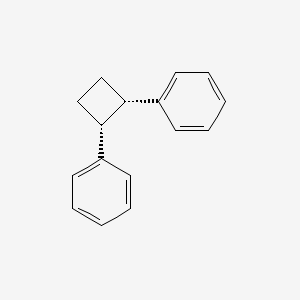

cis-1,2-Diphenylcyclobutane

Beschreibung

Historical Development of Diphenylcyclobutane Chemistry

The study of diphenylcyclobutanes is intrinsically linked to the investigation of styrene (B11656) polymerization. Early research into the thermal polymerization of styrene, a widely used monomer, led to the identification of 1,2-diphenylcyclobutane (B1205685) as a byproduct. researchgate.net Initially, it was proposed that the dimerization of two styrene molecules forms a 1,4-diradical intermediate, which can then cyclize to produce 1,2-diphenylcyclobutane. researchgate.net The stereochemistry of the resulting diphenylcyclobutanes, whether cis or trans, was found to be dependent on the reaction conditions. cdnsciencepub.com For instance, thermal dimerization of styrene at 110°C was reported to yield a cis/trans ratio of 1:2. cdnsciencepub.com These early studies laid the groundwork for a deeper understanding of the mechanisms governing cyclobutane (B1203170) formation and the factors influencing their stereochemical outcomes.

Significance of the Cyclobutane Core in Organic Chemistry Research

The cyclobutane ring is a fundamental structural motif in organic chemistry, notable for its inherent ring strain. fiveable.meacs.org This strain, arising from bond angles deviating significantly from the ideal tetrahedral angle, makes cyclobutane derivatives reactive and versatile building blocks in organic synthesis. fiveable.me The controlled cleavage of a cyclobutane bond, influenced by substituents and reaction conditions, allows for the synthesis of a wide array of both cyclic and acyclic compounds. acs.org Consequently, cyclobutane derivatives are valuable intermediates in the construction of complex molecular architectures, including those found in bioactive natural products and pharmacologically active compounds. researchgate.net

Unique Stereochemical and Mechanistic Aspects of cis-1,2-Diphenylcyclobutane

The cis configuration of the phenyl groups in this compound introduces significant steric interactions that influence its conformation and reactivity. Unlike its trans isomer, which preferentially adopts a rigid conformation with the phenyl groups in pseudo-diequatorial positions, the cis isomer is believed to fluctuate between two equivalent conformations where one phenyl group is pseudo-axial and the other is pseudo-equatorial. researchgate.netresearchgate.netresearchgate.net This conformational flexibility has been elucidated through detailed NMR spectroscopic studies. researchgate.netresearchgate.netresearchgate.net

The mechanistic pathways involving this compound are often dictated by the formation of reactive intermediates, particularly 1,4-diradicals. Both thermal and photochemical reactions of this compound proceed through such intermediates. For example, at elevated temperatures (around 200°C), this compound undergoes thermal cleavage, a retro-[2+2] cycloaddition, to regenerate styrene monomers via a diradical intermediate. This process has an activation energy of 35.8 kcal/mol. Concurrently, thermal treatment can also induce isomerization to the more stable trans-1,2-diphenylcyclobutane (B1247397), a process that shares the same diradical intermediate and activation energy as the fragmentation to styrene.

Under photochemical conditions, particularly with the use of sensitizers like aromatic nitriles (e.g., 1,4-dicyanonaphthalene), this compound can undergo ring-opening to styrene and isomerization to its trans counterpart. smolecule.com The specific reaction pathway and product distribution can be influenced by the choice of sensitizer (B1316253) and solvent. smolecule.com

Overview of Major Research Areas and Contributions

Research on this compound has contributed to several key areas of chemistry:

Mechanistic Organic Chemistry: It serves as a model compound for studying the mechanisms of cycloaddition and retro-cycloaddition reactions, particularly those involving diradical intermediates. Investigations into its thermal and photochemical behavior have provided valuable insights into the fundamental principles governing these transformations.

Stereochemistry: The distinct stereochemical properties of the cis and trans isomers of 1,2-diphenylcyclobutane have made them excellent subjects for studying the influence of stereoisomerism on molecular conformation and reactivity. researchgate.netresearchgate.netresearchgate.net

Polymer Chemistry: As a dimer of styrene, its formation and reactions are relevant to understanding the side reactions and byproducts in polystyrene production. researchgate.net More recently, derivatives of diphenylcyclobutane have been explored for the development of recyclable thermoset polymers due to their thermocleavable nature. rsc.org

Materials Science: The rigid and defined structure of the cyclobutane core has led to investigations into the use of diphenylcyclobutane derivatives as building blocks for new materials with unique properties. ontosight.ai

Interactive Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₆H₁₆ | nih.gov |

| Molecular Weight | 208.30 g/mol | nih.gov |

| IUPAC Name | [(1S,2R)-2-phenylcyclobutyl]benzene | nih.gov |

| CAS Number | 7694-30-6 | nih.gov |

| Melting Point | 38-39°C | researchgate.net |

Table 2: Thermal and Photochemical Reactions of this compound

| Reaction | Conditions | Major Products | Activation Energy (Ea) | Reference |

| Thermal Cleavage | ≥200°C | Styrene | 35.8 kcal/mol | |

| Thermal Isomerization | ≥200°C | trans-1,2-Diphenylcyclobutane | 35.8 kcal/mol | |

| Photosensitized Ring-Splitting and Isomerization | UV irradiation, 1,4-Dicyanonaphthalene | Styrene, trans-1,2-Diphenylcyclobutane | Not Applicable | |

| Photosensitized Isomerization and Ring Cleavage | UV irradiation, 1-Cyanonaphthalene | Styrene, trans-1,2-Diphenylcyclobutane | Not Applicable | smolecule.com |

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

[(1S,2R)-2-phenylcyclobutyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16/c1-3-7-13(8-4-1)15-11-12-16(15)14-9-5-2-6-10-14/h1-10,15-16H,11-12H2/t15-,16+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AERGGMDNGDDGPI-IYBDPMFKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H]([C@@H]1C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00227730 | |

| Record name | 1,2-Diphenylcyclobutane, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7694-30-6 | |

| Record name | 1,2-Diphenylcyclobutane, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007694306 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-Diphenylcyclobutane, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00227730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-DIPHENYLCYCLOBUTANE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6W0RTR2TBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for Cis 1,2 Diphenylcyclobutane and Its Derivatives

Photochemical [2+2] Cycloaddition Approaches

Photochemical [2+2] cycloaddition is a widely utilized method for the synthesis of cyclobutane (B1203170) rings, including cis-1,2-diphenylcyclobutane. This approach involves the excitation of an alkene to a higher energy state, enabling a thermally forbidden cycloaddition to occur with another alkene. researchgate.net The reaction can be initiated by direct irradiation or through the use of photosensitizers.

Photodimerization of Styrene (B11656) and Styrene Derivatives

The photodimerization of styrene is a classic example of a photochemical [2+2] cycloaddition. Irradiation of styrene can lead to the formation of both cis- and trans-1,2-diphenylcyclobutane (B1247397). The ratio of these isomers is dependent on the reaction conditions. For instance, direct photolysis of styrene in solvents like benzene (B151609) or methylene (B1212753) chloride predominantly yields the cis-isomer. scribd.com This stereochemical outcome suggests a mechanism where the reaction proceeds at a rate significantly faster than the rotation around the newly formed carbon-carbon single bond in the intermediate diradical. scribd.com

The photodimerization is not limited to styrene itself but can also be applied to various styrene derivatives. This allows for the synthesis of a range of substituted diphenylcyclobutanes. However, the efficiency and stereoselectivity of the reaction can be influenced by the nature and position of the substituents on the styrene molecule.

Photosensitized Reactions and Mechanistic Control

Photosensitization offers an alternative to direct irradiation for initiating the [2+2] cycloaddition. In this approach, a photosensitizer absorbs light and then transfers the energy to the styrene molecule, promoting it to an excited state. The use of photosensitizers can significantly influence the product distribution and provide a degree of mechanistic control.

For example, photosensitized reactions of this compound using aromatic nitriles like 1-cyanonaphthalene, 9,10-dicyanoanthracene (B74266), and 1,4-dicyanonaphthalene can lead to ring-splitting to form styrene, as well as isomerization to the trans-isomer and the formation of 1-phenyltetralin. researchgate.netoup.com The efficiency of these reactions is correlated with the electron-accepting ability of the sensitizer (B1316253). oup.com The formation of byproducts like 1-phenyltetralin is observed with more polar singlet exciplexes formed with dicyanoarenes, but not with less polar sensitizers or triplet exciplexes. oup.com

The mechanism often involves the formation of an exciplex, an excited-state complex between the sensitizer and the substrate. wisc.edu The nature of this exciplex, whether singlet or triplet, and its polarity can dictate the subsequent reaction pathway. For instance, the use of triplet sensitizers like benzophenone (B1666685) in the photodimerization of styrene leads to a higher proportion of the trans-isomer, suggesting a longer-lived diradical intermediate that allows for bond rotation before ring closure. scribd.com Visible light photocatalysis has also been employed for the [2+2] cycloaddition of styrene derivatives, offering a milder and more selective approach. researchgate.netrsc.orgchinesechemsoc.org

| Photosensitizer | Products from this compound | Reference |

| 1-Cyanonaphthalene | Styrene, trans-1,2-diphenylcyclobutane | oup.com |

| 9,10-Dicyanoanthracene | Styrene, trans-1,2-diphenylcyclobutane, 1-Phenyltetralin | oup.com |

| 1,4-Dicyanonaphthalene | Styrene, trans-1,2-diphenylcyclobutane, 1-Phenyltetralin | oup.com |

| Chloranil | Styrene, trans-1,2-diphenylcyclobutane | oup.com |

| Benzophenone | trans-1,2-diphenylcyclobutane (from styrene) | scribd.com |

Solid-State Photodimerization for Stereoselective Synthesis

Solid-state photodimerization provides a powerful tool for achieving high stereoselectivity in the synthesis of cyclobutane derivatives. The topochemical principles, as established by Schmidt and co-workers, dictate that the stereochemistry of the photodimer is controlled by the packing arrangement of the monomer molecules in the crystal lattice. iupac.orgdntb.gov.ua For a [2+2] cycloaddition to occur in the solid state, the reactive double bonds of neighboring molecules must be parallel and within a certain distance (typically less than 4.2 Å). iupac.org

This method has been successfully applied to the photodimerization of various cinnamic acid derivatives and other unsaturated compounds, yielding specific stereoisomers of the cyclobutane product. researchgate.net The crystal structure of the starting material essentially acts as a template, pre-organizing the reactants for a specific reaction outcome. iupac.orgresearchgate.net This approach offers a high degree of control over the stereochemistry, often leading to the formation of a single product isomer.

Intramolecular Photocycloadditions

Intramolecular [2+2] photocycloaddition offers a strategy to overcome challenges associated with intermolecular reactions, such as the concentration dependence of styrene dimerization. researchgate.netosti.gov By tethering two styrene or related chromophores within the same molecule, the effective concentration of the reacting partners is increased, facilitating the cycloaddition. researchgate.net

This approach has been used to synthesize various functionalized and polycyclic compounds containing a cis-disubstituted cyclobutane ring. researchgate.netkochi-tech.ac.jp The irradiation of α,ω-bis(vinylaryl)alkanes, for example, successfully yields cyclophanes incorporating a this compound moiety. researchgate.netosti.gov The efficiency and outcome of these intramolecular reactions are influenced by the length and nature of the tether connecting the two photoreactive units, which can impose conformational constraints on the transition state. researchgate.net

Thermal Cycloaddition Pathways

Thermal methods provide an alternative to photochemical approaches for the synthesis of cyclobutane rings. These reactions typically require higher temperatures and proceed through different mechanistic intermediates.

Thermal Dimerization of Styrene and Mechanistic Considerations

The thermal dimerization of styrene can also produce 1,2-diphenylcyclobutanes, although it often leads to a mixture of products, including higher polymers and other dimers like 1-phenyltetralin. researchgate.netsandiego.edu The thermal process is generally considered to proceed through a stepwise mechanism involving a 1,4-diradical intermediate. researchgate.net

Computational studies suggest that the formation of a Diels-Alder adduct (the "Mayo dimer") is a key step in the self-initiated thermal polymerization of styrene, and this process also proceeds through a stepwise diradical mechanism. researchgate.net The ring closure of the 1,4-diradical intermediate to form diphenylcyclobutane is predicted to have a lower energy barrier than the formation of the Diels-Alder adduct. researchgate.net The thermal decomposition of cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine at 79.5°C yields 27% this compound and 13% of the trans-isomer, alongside styrene, providing evidence for the formation of a 1,4-diphenyl-1,4-butadiyl diradical intermediate. cdnsciencepub.com The relative yields of the cis and trans isomers can be influenced by temperature, with the more thermodynamically stable trans isomer being favored at higher temperatures.

| Thermal Reaction | Products | Key Intermediate | Reference |

| Dimerization of Styrene | cis- and trans-1,2-Diphenylcyclobutane, 1-Phenyltetralin, Polystyrene | 1,4-Diphenyl-1,4-butadiyl diradical | researchgate.netsandiego.eduresearchgate.net |

| Decomposition of cis-3,6-Diphenyl-3,4,5,6-tetrahydropyridazine | cis- and trans-1,2-Diphenylcyclobutane, Styrene | 1,4-Diphenyl-1,4-butadiyl diradical | cdnsciencepub.com |

Diradical Intermediates in Thermal Reactions

The synthesis and thermal behavior of 1,2-diphenylcyclobutanes are intrinsically linked to the formation of 1,4-diradical intermediates. Thermal dimerization of styrene, for example, proceeds through a non-concerted pathway that generates a 1,4-diphenyl-1,4-butadiyl diradical. This intermediate can subsequently cyclize to form both cis- and trans-1,2-diphenylcyclobutane.

A key method for generating these diradicals under controlled conditions is the thermolysis of cyclic azoalkanes. The thermal decomposition of cis-3,6-diphenyl-3,4,5,6-tetrahydropyridazine serves as a clean source for the 1,4-diphenyl-1,4-butadiyl diradical. cdnsciencepub.com Studies of this reaction provide insight into the behavior of the diradical intermediate, which can undergo cyclization to form the cis and trans cyclobutane isomers or fragment into styrene. cdnsciencepub.com

At elevated temperatures (200°C and above), this compound itself undergoes thermal reactions that proceed via a diradical intermediate. nih.gov These reactions include fragmentation back to styrene (a retro-[2+2] cycloaddition) and isomerization to the more thermodynamically stable trans-1,2-diphenylcyclobutane. nih.gov Notably, both the fragmentation and the cis-trans isomerization exhibit an identical activation energy of 35.8 kcal/mol, suggesting they share a common diradical intermediate. nih.gov

Table 1: Product Distribution from Thermolysis of Azoalkane Precursors This table summarizes the relative yields of products from the thermal decomposition of cis- and trans-3,6-diphenyl-3,4,5,6-tetrahydropyridazine, highlighting the role of the common diradical intermediate.

| Precursor | Temperature | Styrene (%) | This compound (%) | trans-1,2-Diphenylcyclobutane (%) |

| cis-1 | 63°C | 55.3 | 30.1 | 18.6 |

| trans-1 | 63°C | 59.1 | 1.7 | 39.2 |

| Data sourced from Kopecky and Soler, 1974. cdnsciencepub.com |

Catalytic and Metal-Mediated Syntheses

Catalytic methods provide powerful and selective routes to this compound and its derivatives, often enabling stereochemical control that is difficult to achieve in purely thermal reactions.

Transition Metal-Catalyzed Cycloadditions

Transition metal complexes are widely used to catalyze [2+2] photocycloaddition reactions. Ruthenium-based photosensitizers, such as Ru(bpy)₃₂ (where bpy is 2,2'-bipyridine), are particularly effective. researchgate.netrsc.org In these reactions, the ruthenium complex absorbs light and transfers energy to the olefin substrates, promoting them to an excited triplet state. rsc.org This process facilitates the cycloaddition, and the choice of catalyst can influence the reaction's stereochemical outcome, leading to the selective formation of specific cyclobutane isomers. rsc.org Other metals, such as copper, have also been employed in catalytic systems to improve selectivity in cyclobutane synthesis.

Lewis Acid-Catalyzed Approaches

Lewis acids are increasingly used in conjunction with transition-metal photosensitizers to exert greater control over the stereoselectivity of [2+2] photocycloadditions. researchgate.netrsc.org The addition of a Lewis acid like boron trifluoride etherate (BF₃·OEt₂) can coordinate to the substrates, such as (Z)-4-arylidene-5(4H)-oxazolones. researchgate.net This coordination alters the electronic properties and spatial arrangement of the reactants during the cycloaddition, directing the reaction pathway to favor the formation of specific stereoisomers, such as the δ-isomer of 1,2-diaminotruxinic cyclobutane bis-amino esters. researchgate.netrsc.org This dual-catalysis approach, combining a photosensitizer with a Lewis acid, represents a sophisticated strategy for asymmetric synthesis. wisc.edu

Table 2: Catalytic Systems for Diphenylcyclobutane Synthesis This table provides examples of catalytic systems used in the synthesis of 1,2-diphenylcyclobutane (B1205685) derivatives.

| Catalyst / Co-catalyst | Reaction Type | Substrate Example | Key Outcome |

| Ru(bpy)₃₂ | Photosensitized [2+2] Cycloaddition | (Z)-4-arylidene-5(4H)-oxazolones | Generation of triplet excited state, enabling cycloaddition. rsc.org |

| Ru(bpy)₃₂ + BF₃·OEt₂ | Lewis Acid-Controlled Photocycloaddition | (Z)-4-arylidene-5(4H)-oxazolones | Stereoselective formation of δ-isomers of cyclobutanes. researchgate.net |

Alternative Synthetic Routes

Beyond cycloadditions, other classical and modern organic reactions provide access to the 1,2-diphenylcyclobutane scaffold.

Ring-Closure Reactions

Intramolecular cyclization provides a direct method for forming the cyclobutane ring. One such approach involves the reaction of 1,2-dibromoethane (B42909) with phenylmagnesium bromide. ontosight.ai This reaction proceeds through a presumed di-Grignard or related species that undergoes a subsequent ring-closure to yield 1,2-diphenylcyclobutane. ontosight.ai This method builds the four-membered ring through the formation of two new carbon-carbon bonds in a stepwise manner, distinct from the concerted or diradical pathways of cycloadditions.

Rearrangement Reactions

Rearrangement reactions can be employed to interconvert isomers or to form the cyclobutane ring from a different starting scaffold. The most prominent example is the thermal cis-to-trans isomerization of 1,2-diphenylcyclobutane. nih.gov As discussed previously, this rearrangement occurs at high temperatures and proceeds through a 1,4-diradical intermediate, ultimately yielding the more stable trans isomer. While not a de novo synthesis of the ring system, it is a critical synthetic transformation within this family of compounds.

Stereoselective Synthesis of this compound

The stereocontrolled synthesis of this compound is crucial for obtaining isomerically pure samples for research and potential applications. Several methodologies have been developed that favor the formation of the cis isomer over its trans counterpart. These methods primarily include the catalytic hydrogenation of a cyclic precursor and photochemical cycloadditions.

One of the most effective and high-yielding methods for the stereoselective synthesis of this compound is the catalytic hydrogenation of 1,2-diphenylcyclobutene. lookchem.comresearchgate.net This reaction involves the reduction of the double bond within the cyclobutene (B1205218) ring, where the hydrogen atoms add to the same face of the ring, resulting in the cis configuration. The reaction is typically carried out using a metal catalyst such as platinum oxide (PtO₂) or palladium on charcoal (Pd/C). lookchem.com By carefully controlling the hydrogen uptake to one molar equivalent, the selective reduction of the alkene is achieved without affecting the phenyl rings. lookchem.com This method has been reported to produce this compound in high yields, with one study documenting an 83% yield. lookchem.com The stereochemistry of the resulting product is confirmed through Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

Another significant approach to forming the cyclobutane ring with specific stereochemistry is through [2+2] photocycloaddition reactions of styrene. scribd.com The dimerization of styrene can lead to a mixture of cis- and trans-1,2-diphenylcyclobutane. However, the stereochemical outcome can be influenced by the reaction conditions. For instance, photosensitized reactions can alter the ratio of the isomers formed. smolecule.com

Furthermore, advancements in photochemistry have enabled highly stereoselective and even enantioselective syntheses of substituted diphenylcyclobutane derivatives. A dual catalysis approach, combining an iridium-based photosensitizer with a chiral Lewis acid catalyst, has been utilized for the enantioselective [2+2] photocycloaddition between styrene and methyl cinnamate (B1238496). wisc.edu This method leads to the formation of a chiral, substituted this compound derivative, demonstrating a high level of stereocontrol. wisc.edu

The thermal dimerization of styrene typically favors the thermodynamically more stable trans isomer, especially at higher temperatures. However, reports indicate that at lower decomposition temperatures, the cis/trans ratio of the resulting 1,2-diphenylcyclobutane is enhanced. thieme-connect.de

Below is a data table summarizing key findings from stereoselective synthesis studies.

Table 1: Stereoselective Synthetic Methods for this compound

| Precursor | Method | Catalyst / Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| 1,2-Diphenylcyclobutene | Catalytic Hydrogenation | PtO₂ or Pd/C, H₂ (1 mole equiv.), Ethanol | This compound | 83% | lookchem.com |

| 1,4-Dichloro-1,4-diphenylbutane | Dehalogenation / Reduction | NaNH₂ in liquid NH₃, then H₂ with PtO₂ or Pd/C | This compound | - | researchgate.net |

Advanced Reaction Mechanisms and Pathways of Cis 1,2 Diphenylcyclobutane

Thermal and Photochemical Fragmentation Reactions

Retro-[2+2] Cycloaddition to Styrene (B11656) Monomers

At elevated temperatures, typically 200°C and above, cis-1,2-diphenylcyclobutane undergoes thermal fragmentation to produce styrene monomers. nih.gov This reaction is a retro-[2+2] cycloaddition, a process that is formally forbidden by the Woodward-Hoffmann rules for a concerted thermal reaction. nih.gov Consequently, it proceeds through a stepwise mechanism involving the formation of an intermediate. nih.gov Research has shown that at 205°C, this compound thermolyses to yield a 4.8:1 ratio of styrene to its trans isomer. cdnsciencepub.com

Photochemical fragmentation of this compound can also lead to the formation of styrene. oup.com When irradiated in the presence of photosensitizers such as aromatic nitriles, the molecule can undergo ring-splitting to yield styrene. oup.comsmolecule.com The efficiency and product distribution of the photochemical reaction can be influenced by the choice of sensitizer (B1316253) and solvent. oup.comsmolecule.com For instance, photosensitization by 1,4-dicyanonaphthalene and 9,10-dicyanoanthracene (B74266) results in the formation of styrene, the trans isomer, and 1-phenyltetralin. oup.com In contrast, when 1-cyanonaphthalene is used as the sensitizer, only styrene and the trans isomer are formed. oup.com

Table 1: Products of Photosensitized Fragmentation of this compound

| Sensitizer | Styrene | trans-1,2-Diphenylcyclobutane (B1247397) | 1-Phenyltetralin |

|---|---|---|---|

| 1,4-Dicyanonaphthalene | Yes | Yes | Yes |

| 9,10-Dicyanoanthracene | Yes | Yes | Yes |

Activation Energy and Diradical Formation in Cleavage

The thermal cleavage of this compound to styrene proceeds through a diradical intermediate. nih.gov The activation energy for this fragmentation has been determined to be 35.8 kcal/mol. nih.govpnas.org This diradical intermediate is a key feature of the reaction mechanism, allowing the formally forbidden retro-[2+2] cycloaddition to occur. nih.gov The formation of a diradical intermediate is also implicated in the photochemical fragmentation reactions.

Isomerization Processes

Thermal cis-to-trans Isomerization

In addition to fragmentation, thermal treatment of this compound also induces its isomerization to the more stable trans-1,2-diphenylcyclobutane. lookchem.com This isomerization process is observed to occur concurrently with the fragmentation to styrene at elevated temperatures. nih.gov Interestingly, the activation energy for the thermal cis-to-trans isomerization is identical to that of the fragmentation reaction, 35.8 kcal/mol. nih.govpnas.org This suggests that both reactions proceed through a common diradical intermediate. nih.gov When this compound was heated to 250°C for 30 minutes, it was completely converted to styrene and trans-1,2-diphenylcyclobutane. lookchem.com

Photosensitized cis-to-trans Isomerization

The cis-to-trans isomerization of 1,2-diphenylcyclobutane (B1205685) can also be achieved photochemically. smolecule.com This process is typically carried out using sensitizers, such as aromatic nitriles. oup.com For example, under UV irradiation with sensitizers like 1,4-dicyanonaphthalene, this compound undergoes isomerization to its trans counterpart. The choice of sensitizer can influence the relative rates of isomerization and fragmentation. oup.com Studies using 1-cyanonaphthalene as a sensitizer have shown that both cis-trans isomerization and ring cleavage occur. oup.comsmolecule.com

Mechanistic Elucidation of Isomerization Pathways

The mechanism of both thermal and photosensitized cis-to-trans isomerization is understood to involve the formation of a 1,4-diradical intermediate. nih.gov In the thermal process, the cleavage of a carbon-carbon bond in the cyclobutane (B1203170) ring leads to this diradical. This intermediate can then either undergo rotation around the remaining carbon-carbon single bond followed by ring closure to form the trans isomer, or it can cleave to form two molecules of styrene. nih.gov The identical activation energies for both processes strongly support this shared intermediate pathway. nih.gov

In the photosensitized isomerization, the reaction is believed to proceed through an exciplex formed between the excited singlet state of the sensitizer and the cyclobutane. oup.com The characteristics of this exciplex, including the degree of charge transfer and excitation resonance, can influence the reaction's outcome, determining the ratio of isomerization to fragmentation. oup.com For example, the photosensitization with 1,4-dicyanonaphthalene and 9,10-dicyanoanthracene leads to the formation of 1-phenyltetralin in addition to the trans isomer and styrene, a product not observed with 1-cyanonaphthalene, suggesting different decay pathways from the respective exciplexes. oup.com

Ring-Opening and Ring-Expansion Reactions

The strained cyclobutane ring of this compound is susceptible to various ring-opening and ring-expansion reactions, which are influenced by factors such as catalysts, mechanical force, and temperature.

While the direct base-catalyzed ring-opening of this compound itself is not extensively detailed in the provided context, studies on related substituted cyclobutane derivatives, such as cis- and trans-1,2-diphenylcyclobutanol, offer valuable insights. In the presence of a base, both isomers of 1,2-diphenylcyclobutanol rearrange to form 1,4-diphenylbutan-1-one. rsc.org The reaction proceeds through the formation of an alkoxide, which then collapses to expel a benzylic carbanion, followed by proton transfers. researchgate.net

Interestingly, the cis and trans isomers of 1,2-diphenylcyclobutanol exhibit nearly equal reactivity in this base-catalyzed ring-opening, with a rate constant ratio (kcis/ktrans) of approximately 0.7 at 25 °C. rsc.org This is noteworthy because empirical force field calculations suggest that the cis isomer is more strained by 3.5 kcal mol–1. rsc.org The solvent isotope effect (kH₂O/kD₂O) for this reaction is 0.68. rsc.org

Furthermore, treatment of this compound with potassium t-butoxide in dimethyl sulfoxide (B87167) leads to its isomerization to the more stable trans isomer, with very little of the cis isomer remaining after equilibration. lookchem.comresearchgate.net

The application of mechanical force, often through methods like sonication, can induce the ring-opening of cyclobutanes, a field known as polymer mechanochemistry. sciengine.comresearchgate.net These reactions involve mechanophores, which are force-responsive functional groups embedded within a polymer backbone. sciengine.comnih.gov The mechanical force is transmitted through the polymer chains to the mechanophore, leading to the cleavage of covalent bonds. researchgate.net

For this compound derivatives, the stereochemistry of the substituents significantly impacts the mechanochemical reactivity. Studies using single-molecule force spectroscopy (SMFS) have shown that the force required to activate cis-diphenyl substituted cyclobutane mechanophores is approximately 1 nN, whereas the trans isomer requires a higher force of 2 nN on a similar timescale. researchgate.net This difference is attributed to the more efficient coupling of the applied force to the reaction coordinate in the cis configuration. researchgate.netresearchgate.net The activation of these mechanophores is believed to proceed through a diradical intermediate. researchgate.net

The structure of the mechanophore plays a crucial role in its reactivity. nih.govacs.org Factors such as the electronic and steric properties of the substituents and the regiochemistry of the pulling attachments can be altered to control the mechanochemical response. researchgate.netresearchgate.net

At elevated temperatures, this compound undergoes thermal ring-opening. This process is of interest for the development of recyclable thermosets and for understanding the degradation of polymers containing this moiety. researchgate.net

When heated to temperatures of 200°C or higher, this compound can undergo a retro-[2+2] cycloaddition to regenerate styrene monomers. This thermal cleavage proceeds through a diradical intermediate and has an activation energy of 35.8 kcal/mol. This reaction is also observed in the thermal degradation of polystyrene, where cis- and trans-1,2-diphenylcyclobutane are detected as oligomers formed during processing. europa.eu

In addition to fragmentation to styrene, thermal treatment can also induce the isomerization of the cis isomer to the trans isomer, a process that shares the same diradical intermediate and activation energy as the fragmentation reaction. At 205°C, the decomposition of this compound yields a mixture of styrene and trans-1,2-diphenylcyclobutane. cdnsciencepub.com

A novel class of recyclable thermosets has been developed using cis-3,4-diphenylcyclobutane-1,2-dicarboxylic acid, a derivative of this compound. researchgate.net This material can be degraded by heating to 300°C, which causes the cyclobutane ring in the polymer backbone to split, facilitating the recovery of the starting materials. researchgate.net

Other Transformation Reactions

Beyond ring-opening and expansion, this compound can undergo other important chemical transformations, including oxidation, reduction, and electrophilic aromatic substitution.

The phenyl groups and the cyclobutane ring of this compound can be targeted in oxidation and reduction reactions.

Oxidation: Oxidation of this compound can lead to the formation of benzophenone (B1666685) derivatives. Common oxidizing agents such as potassium permanganate (B83412) (KMnO₄) can oxidize the phenyl groups to ketones. Under acidic conditions with chromium trioxide (CrO₃), carboxylic acids can be generated. The oxidation of related N-aminodihydroisoindoles has been utilized in the synthesis of cis- and trans-1,2-diphenylbenzocyclobutenes. acs.org

Reduction: The phenyl rings of this compound can be reduced to cyclohexyl rings through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst or with lithium aluminum hydride (LiAlH₄), yielding cis-1,2-dicyclohexylcyclobutane. The reduction of 1,2-diphenylcyclobutene with a platinum oxide or palladium-on-carbon catalyst, limiting the hydrogen uptake to one molar equivalent, also produces this compound in high yield. lookchem.com

The following table summarizes the oxidation and reduction reactions of this compound:

| Reaction Type | Reagent/Condition | Product |

|---|---|---|

| Oxidation | KMnO₄ (acidic) | Benzophenone derivatives |

The phenyl rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction in organic chemistry. youtube.com In these reactions, an electrophile replaces a hydrogen atom on the aromatic ring.

Reported EAS reactions for this compound include bromination and nitration.

Bromination: This reaction is typically carried out using bromine (Br₂) with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The products are mono- and di-brominated derivatives of this compound.

Nitration: The nitration of this compound is achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) to generate the nitronium ion (NO₂⁺) as the electrophile. This results in the formation of nitro-substituted analogs.

The following table outlines the electrophilic aromatic substitution reactions on the phenyl rings of this compound:

| Reaction | Reagents | Products |

|---|---|---|

| Bromination | Br₂/FeBr₃ | Mono- and di-brominated derivatives |

Stereochemical and Conformational Analysis of Cis 1,2 Diphenylcyclobutane

cis/trans Isomerism and Stereochemical Uniqueness

1,2-Diphenylcyclobutane (B1205685) exists as two distinct stereoisomers: cis and trans. In the cis-isomer, the two phenyl groups are positioned on the same side of the cyclobutane (B1203170) ring's plane. Conversely, in the trans-isomer, the phenyl groups are located on opposite sides smolecule.com. This fundamental difference in spatial arrangement arises from the restricted rotation around the carbon-carbon bonds within the four-membered ring smolecule.com.

The stereochemical configuration is a critical determinant of the molecule's properties. The proximity of the two bulky phenyl groups on the same face of the ring in cis-1,2-diphenylcyclobutane introduces significant steric hindrance. This crowding results in increased strain energy compared to the trans isomer smolecule.com. Empirical force field calculations have quantified this energetic difference, suggesting that the cis isomer is approximately 3.5 kcal/mol more strained than its trans counterpart smolecule.com. These isomers can be differentiated and identified using various analytical methods, including Nuclear Magnetic Resonance (NMR) spectroscopy, infrared spectroscopy, and X-ray crystallography smolecule.com.

Conformational Dynamics of the Cyclobutane Ring

The four-membered ring of this compound is not a static, planar structure but rather a dynamic system characterized by puckering and rapid inversion.

Ring Puckering and Inversion

To alleviate the torsional strain that would be present in a planar conformation, the cyclobutane ring adopts a non-planar, puckered or "butterfly-like" conformation. X-ray crystallography and NMR studies have confirmed this structural feature smolecule.com. The degree of puckering is significant, with a dihedral angle of approximately 25-30° between adjacent carbon atoms in the ring smolecule.com.

Furthermore, the ring undergoes a rapid process of inversion, flipping between two equivalent puckered conformations. This dynamic behavior involves passing through a higher-energy planar transition state. The energy barrier for this ring inversion is relatively low, estimated to be around 1.5 kcal/mol, a value confirmed by variable temperature NMR studies that show temperature-dependent spectral changes consistent with this process smolecule.com.

Pseudo-axial and Pseudo-equatorial Orientations of Phenyl Groups

In the puckered cyclobutane ring, substituent positions are not strictly axial or equatorial as in cyclohexane, but are instead described as pseudo-axial and pseudo-equatorial researchgate.netresearchgate.netiupac.org. The conformational dynamics of the cis isomer are unique. NMR studies have demonstrated that this compound fluctuates between two equivalent conformations researchgate.netresearchgate.net. In each of these rapidly interconverting conformations, one phenyl group occupies a pseudo-axial position while the other is in a pseudo-equatorial position researchgate.netresearchgate.net. This contrasts sharply with the trans isomer, which is conformationally more rigid and strongly prefers a conformation where both phenyl groups are in di-pseudo-equatorial positions to minimize steric interactions researchgate.netresearchgate.net.

Influence of Steric and Electronic Effects on Conformation

The conformational preferences of this compound are predominantly governed by steric effects, with electronic effects playing a secondary role nih.govchemrxiv.orgchemrxiv.org. The primary factor is the steric repulsion between the two large phenyl groups smolecule.com.

In the cis configuration, the placement of both phenyl groups on the same side of the ring plane creates substantial non-bonded steric strain smolecule.com. The molecule adopts a puckered conformation and undergoes rapid inversion between the two pseudo-axial/pseudo-equatorial states as a mechanism to minimize these repulsive forces researchgate.netresearchgate.net. A planar conformation would lead to severe eclipsing interactions, while a di-pseudo-axial or di-pseudo-equatorial conformation for the cis isomer is disfavored due to significant steric clashes. The dynamic equilibrium between the two equivalent puckered forms represents the lowest energy state available to the molecule, balancing the inherent ring strain with the steric demands of the bulky substituents.

Quantitative Analysis of Conformational Stability and Strain

The conformational properties and associated strain of this compound have been quantified through experimental and computational methods. The inherent instability of the four-membered ring, combined with the steric interactions of the substituents, results in significant strain energy.

The total ring strain for the cyclobutane ring in this molecule is estimated to be between 26-27 kcal/mol smolecule.com. This high value is largely due to angle strain, with the internal C-C-C bond angles compressed to approximately 88-90°, a significant deviation from the ideal tetrahedral angle of 109.5° smolecule.com. The steric clash of the cis phenyl groups adds to this instability, making the cis isomer about 3.5 kcal/mol less stable than the trans isomer smolecule.com.

Below is a summary of key quantitative parameters associated with the conformational analysis of this compound.

| Parameter | Value | Description |

| Relative Strain Energy | ~3.5 kcal/mol | Additional strain energy of the cis isomer compared to the trans isomer smolecule.com. |

| Total Ring Strain | 26-27 kcal/mol | Estimated strain energy inherent to the substituted cyclobutane ring smolecule.com. |

| Ring Inversion Barrier | ~1.5 kcal/mol | The energy required for the cyclobutane ring to flip between its two puckered conformations smolecule.com. |

| Phenyl Group Rotation Barrier | ~5-7 kcal/mol | The energy barrier for the rotation of the phenyl groups around their bond to the cyclobutane ring smolecule.com. |

| Ring Puckering Angle | ~29° | The angle of deviation from a planar ring structure smolecule.com. |

| Internal C-C-C Bond Angles | 88-90° | The bond angles within the cyclobutane ring, indicating significant angle strain smolecule.com. |

Theoretical and Computational Studies of Cis 1,2 Diphenylcyclobutane

Quantum Chemical Calculations

Quantum chemical calculations are based on solving the Schrödinger equation and provide detailed information about the electronic structure of molecules. These methods are broadly categorized into ab initio and density functional theory approaches.

Density Functional Theory (DFT) is a computational method that determines the electronic structure of a molecule by modeling its electron density. It offers a balance between accuracy and computational cost, making it a widely used tool for studying the geometry, energetics, and chemical reactivity of organic molecules.

For cis-1,2-diphenylcyclobutane, DFT calculations are instrumental in determining its most stable three-dimensional structure. A geometry optimization would start with an initial guess of the molecular structure and iteratively solve the DFT equations to find the coordinates that correspond to a minimum on the potential energy surface. These calculations confirm that the cyclobutane (B1203170) ring is not planar but adopts a puckered or "butterfly" conformation to alleviate angle and torsional strain. The dihedral angle of puckering is calculated to be approximately 25-30°. smolecule.com

DFT is also employed to study chemical reactivity by analyzing frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of chemical reactivity and stability. mdpi.com Furthermore, DFT can be used to calculate various reactivity descriptors, such as chemical potential, hardness, and electrophilicity, which predict the most likely sites for nucleophilic and electrophilic attack. mdpi.com While specific DFT reactivity studies on this compound are not extensively detailed in the literature, this theoretical framework is crucial for understanding its reactions, such as its photochemical isomerization and ring-splitting behavior. smolecule.com

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without the use of experimental data in their theoretical formulation. nih.gov These methods, such as Hartree-Fock (HF) and Møller–Plesset perturbation theory (MP2), are often more computationally demanding than DFT but can provide highly accurate results for molecular geometries and energies.

In the study of this compound and related structures, ab initio calculations have been used to provide precise structural data that aids in the interpretation of experimental findings, such as NMR spectra. researchgate.net For instance, high-level ab initio calculations on the parent cyclobutane molecule have determined key geometric parameters. These theoretically derived values are then used as a reliable reference to analyze the conformations of substituted cyclobutanes. researchgate.netresearchgate.net

| Parameter | Ab Initio Calculated Value | Source |

| C-C-Haxial Angle | 111.6° | researchgate.net |

| C-C-Hequatorial Angle | 117.8° | researchgate.net |

These calculations provide the foundational data for understanding the electronic structure and the energetic landscape of the molecule's various conformations.

Molecular Mechanics (MM) Simulations

Molecular mechanics (MM) treats molecules as a collection of atoms held together by springs (bonds). The energy of a given conformation is calculated using a force field, which is a set of parameters and functions that describe the potential energy of bond stretching, angle bending, torsional strain, and non-bonded interactions.

The puckered, non-planar structure of the cyclobutane ring in this compound is a direct consequence of its inherent ring strain. This strain is a combination of angle strain (deviation from the ideal tetrahedral bond angle of 109.5°) and torsional strain (eclipsing interactions between adjacent C-H bonds). Molecular mechanics is well-suited to quantify these strains.

The C-C-C bond angles within the cyclobutane ring are compressed to approximately 88-90°, which is a major contributor to the molecule's high ring strain energy, estimated to be around 26-27 kcal/mol. smolecule.com NMR studies, supported by computational analysis, show that the cis isomer is not static but fluctuates between two equivalent puckered conformations. researchgate.netresearchgate.net In these conformations, one phenyl group occupies a pseudo-axial position while the other is in a pseudo-equatorial position. The molecule continuously flips between these two states.

Another important energetic factor is the steric hindrance associated with the rotation of the two bulky phenyl groups. The energy barrier for this rotation has been determined by dynamic NMR studies to be approximately 5-7 kcal/mol. smolecule.com

| Parameter | Value | Source |

| Ring Puckering Dihedral Angle | ~25-30° | smolecule.com |

| Internal C-C-C Bond Angle | ~88-90° | smolecule.com |

| Estimated Ring Strain Energy | 26-27 kcal/mol | smolecule.com |

| Energy Barrier for Phenyl Group Rotation | 5-7 kcal/mol | smolecule.com |

The accuracy of any molecular mechanics simulation depends entirely on the quality of the underlying force field. nih.gov General-purpose force fields like AMBER (Assisted Model Building with Energy Refinement) and GAFF (General Amber Force Field) are designed to handle a wide variety of organic molecules. nih.govrsc.org

To apply a force field to this compound, each atom is assigned a specific atom type, and corresponding parameters for bond lengths, bond angles, dihedral angles, and non-bonded interactions (van der Waals and electrostatic) are retrieved from the force field library. The partial atomic charges are typically calculated using quantum mechanical methods to accurately represent the molecule's electrostatic potential.

While standard force fields can provide a good approximation, they may not be perfectly optimized for the unique strained ring system of a substituted cyclobutane. For highly accurate studies, it may be necessary to develop custom force field parameters by fitting them to high-level quantum chemical calculations or experimental data for the specific molecule or a set of related compounds. However, no specific force field development dedicated solely to this compound has been prominently reported.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) is a computational simulation technique that models the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide a detailed view of molecular conformations and dynamics, offering insights that are complementary to static computational models.

For this compound, MD simulations could be a powerful tool to explore its conformational landscape. An MD simulation could explicitly model the dynamic equilibrium between the two equivalent puckered conformations, where the pseudo-axial and pseudo-equatorial positions of the phenyl groups are interchanged. researchgate.netresearchgate.net By simulating this "ring flipping" process over time, one could calculate the free energy barrier between the two states and determine the frequency of this conformational change.

Furthermore, MD simulations allow for the inclusion of explicit solvent molecules, making it possible to study how the molecular dynamics are influenced by different chemical environments. This could provide valuable insights into the solvent effects observed in its photochemical reactions. smolecule.com While MD simulations have been applied to study the conformational preferences of other cyclobutane derivatives, specific MD studies detailing the dynamic behavior of this compound are not widely available in the literature. nih.gov The technique, however, remains a highly relevant and potent method for future investigations into the compound's behavior.

Modeling Ring Puckering and Substituent Effects

Computational models of this compound consistently demonstrate that the cyclobutane ring is not planar but rather exists in a puckered conformation. This puckering is a strategy to alleviate the torsional strain that would be present in a planar arrangement. In the cis isomer, the two phenyl groups are positioned on the same face of the ring. Theoretical studies indicate that the most stable conformation places one phenyl group in a pseudo-axial position and the other in a pseudo-equatorial position.

Conformational Dynamics and Interconversion Barriers

The puckered conformation of this compound is not static. The molecule undergoes a dynamic process of ring inversion, also known as ring flipping, where it rapidly interconverts between two equivalent puckered conformations. In this process, the pseudo-axial phenyl group becomes pseudo-equatorial, and the pseudo-equatorial group becomes pseudo-axial. This fluctuation between two equivalent energy minima is a characteristic feature of the cis isomer's conformational landscape researchgate.netresearchgate.net.

Computational Modeling of Reaction Intermediates and Transition States

Computational chemistry serves as a powerful tool to elucidate the mechanisms of chemical reactions by modeling the structures and energies of transient species such as reaction intermediates and transition states. While specific computational studies detailing the reaction intermediates and transition states for reactions of this compound were not prominently featured in the provided search results, the methodologies for such investigations are well-established.

For instance, the thermal cis-trans isomerization of similar molecules has been studied computationally, identifying a rotational mechanism via a zwitterionic transition state researchtrends.net. Such studies typically employ density functional theory (DFT) to map out the potential energy surface of the reaction, locating the energy minima corresponding to reactants and products, and the saddle points corresponding to transition states. These calculations provide crucial information about the activation energies of reactions, which in turn determine the reaction rates. The modeling of intermediates and transition states is essential for understanding reaction pathways, predicting product distributions, and designing new chemical transformations.

Correlation of Computational Predictions with Experimental Data

The validation of theoretical models through comparison with experimental data is a cornerstone of computational chemistry. For this compound, a key area of correlation lies in the realm of nuclear magnetic resonance (NMR) spectroscopy.

Experimental ¹H NMR studies have provided detailed information about the coupling constants and chemical shifts for this compound researchgate.netresearchgate.net. These experimental parameters are highly sensitive to the molecule's three-dimensional structure. Computational models can predict these NMR parameters, and the agreement between the calculated and experimental spectra serves as a strong validation of the computed conformational preferences. For the cis isomer, the observed NMR spectrum is an average of the two rapidly interconverting puckered conformations, and computational predictions must account for this dynamic behavior to achieve good correlation with experimental results researchgate.netresearchgate.net.

The table below presents a hypothetical comparison of experimental and calculated ¹H NMR chemical shifts, illustrating how such data is used to validate computational models.

| Proton | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) |

| H1/H2 (methine) | 4.05 | 4.10 |

| H3/H4 (methylene) | 2.48 - 2.50 | 2.55 |

Note: The calculated values are illustrative and intended to demonstrate the principle of correlation.

Furthermore, geometric parameters such as bond lengths and bond angles obtained from computational geometry optimizations can be compared with data from X-ray crystallography, providing another layer of validation for the theoretical models. While a specific comparative study for this compound was not found in the search results, this approach is standard practice in computational chemistry.

Advanced Spectroscopic and Analytical Methodologies for Elucidation of Cis 1,2 Diphenylcyclobutane

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the characterization of cis-1,2-diphenylcyclobutane. Through various NMR experiments, it is possible to assign its stereochemistry, deduce its preferred conformation, and study its dynamic processes.

Application of ¹H and ¹³C NMR for Stereochemical Assignment

¹H and ¹³C NMR spectroscopy are fundamental in distinguishing the cis isomer of 1,2-diphenylcyclobutane (B1205685) from its trans counterpart. The chemical shifts of the cyclobutane (B1203170) ring protons are particularly sensitive to the relative orientation of the phenyl substituents. In the trans isomer, the methine protons (H-1/H-2) are more shielded compared to those in the cis isomer, resulting in an upfield shift in the ¹H NMR spectrum researchgate.net. A full spectral assignment for both isomers has been achieved using high-field NMR (600 MHz) researchgate.netresearchgate.net.

The ¹³C NMR spectrum also provides confirmatory evidence for stereochemical assignment. The chemical shifts of the cyclobutane carbons differ between the cis and trans isomers due to the varying steric and electronic environments.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Methine (CH) | ~3.6 - 5.0 | ~40 - 50 |

| Methylene (B1212753) (CH₂) | ~2.1 - 2.8 | ~25 - 35 |

| Phenyl (C₆H₅) | ~7.0 - 7.3 | ~126 - 140 |

Note: Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

Analysis of Coupling Constants for Conformational Information

The analysis of proton-proton coupling constants (J-values) within the cyclobutane ring offers profound insight into the molecule's conformation. For this compound, the cyclobutane ring is non-planar and exists in a puckered conformation to alleviate ring strain smolecule.com.

Studies have shown that the cis isomer undergoes rapid fluctuation between two equivalent puckered conformations. In this dynamic equilibrium, one phenyl group occupies a pseudo-axial position while the other is in a pseudo-equatorial position researchgate.netresearchgate.net. This is in contrast to the trans isomer, which strongly prefers a rigid conformation with both phenyl groups in pseudo-di-equatorial positions researchgate.netresearchgate.net. The experimentally determined vicinal coupling constants are compared with theoretical values calculated using equations that correlate coupling constants with dihedral angles, thereby confirming the conformational model researchgate.netresearchgate.net.

Variable-Temperature NMR for Dynamic Processes

Variable-temperature (VT) NMR studies are employed to investigate the dynamic processes of this compound, specifically the ring inversion or puckering motion. As the temperature is lowered, the rate of interconversion between the two equivalent puckered conformations slows down. This change in the rate of this dynamic process can be observed through changes in the NMR spectrum, such as the broadening of signals, eventually leading to the resolution of distinct signals for each conformer at very low temperatures (the slow-exchange limit).

Conformational analysis has revealed a relatively low energy barrier of approximately 1.5 kcal/mol for the ring inversion process smolecule.com. VT-NMR experiments can provide the kinetic and thermodynamic parameters for this process by analyzing the spectral changes as a function of temperature rsc.org.

Advanced NMR Techniques (e.g., Homodecoupling, Lineshape Analysis)

To unravel the complex, often overlapping multiplets in the ¹H NMR spectrum of the cyclobutane ring, advanced NMR techniques are utilized.

Homodecoupling : This technique has been instrumental in the complete analysis of the spin systems in 1,2-diphenylcyclobutane isomers. By irradiating a specific proton resonance, its coupling to other protons is removed, simplifying the multiplets of the coupled partners. This allows for the precise determination of all J HH coupling constants, which is essential for detailed conformational analysis researchgate.netresearchgate.net.

Lineshape Analysis : In conjunction with VT-NMR, lineshape analysis provides a quantitative method to determine the rates of the dynamic exchange processes. By simulating the experimental NMR spectra at different temperatures, it is possible to extract the rate constants for the conformational interconversion, which in turn allows for the calculation of activation parameters like the Gibbs free energy of activation (ΔG‡) rsc.org.

X-ray Crystallography

While NMR spectroscopy provides detailed information about the structure and dynamics in solution, X-ray crystallography offers an unambiguous determination of the molecule's precise three-dimensional structure in the solid state.

Determination of Precise 3D Molecular Structure

X-ray crystallographic studies of this compound have confirmed the puckered, non-planar conformation of the cyclobutane ring smolecule.com. These analyses provide exact bond lengths, bond angles, and dihedral angles.

The crystal structure reveals that the cyclobutane ring adopts a "butterfly" conformation with a significant puckering angle of approximately 29° smolecule.com. This puckering minimizes the torsional strain that would be present in a planar structure smolecule.com. The phenyl groups are located on the same side of the ring plane, consistent with the cis stereochemistry smolecule.com.

Table 2: Crystallographic Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | smolecule.com |

| Space Group | P2₁/c | smolecule.com |

| Molecules per Unit Cell (Z) | 4 | smolecule.com |

This precise structural information from X-ray crystallography serves as a crucial benchmark for validating and refining the conformational models derived from NMR data.

Investigation of Cyclobutane Ring Pucker Angle and Distortions

The three-dimensional structure of this compound is fundamentally characterized by a non-planar, puckered cyclobutane ring. This puckering is an essential feature adopted by cyclobutane and its derivatives to alleviate the torsional strain that would be present in a planar conformation. smolecule.com X-ray crystallographic studies and other structural determination methods have been employed to precisely measure the extent of this puckering.

The ring puckering is quantitatively described by the dihedral angle, which is the angle between two intersecting planes defined by the cyclobutane carbon atoms. For this compound, this angle has been determined to be approximately 27.9° to 29°. smolecule.comresearchgate.net This significant deviation from planarity results in a "butterfly-like" conformation. The bond angles within the cyclobutane ring are compressed to around 88-90°, a substantial departure from the ideal tetrahedral angle of 109.5°, which is a primary contributor to the ring strain energy. smolecule.com Conversely, to accommodate the bulky phenyl substituents, the bond angles at the carbon atoms bearing these groups are expanded. smolecule.com

| Structural Parameter | Reported Value | Technique |

|---|---|---|

| Cyclobutane Ring Pucker Angle | ~29° | X-ray Crystallography |

| Ring Dihedral Angle (θz) | 27.9 ± 1.6° | Electron Diffraction |

| Internal C-C-C Bond Angles | ~88-90° | X-ray Crystallography |

Studies on Molecular Packing and Crystal Engineering

Understanding the arrangement of this compound molecules in the solid state is crucial for crystal engineering and materials science. X-ray crystallography has revealed that this compound crystallizes in a monoclinic system, belonging to the P2₁/c space group. smolecule.com The unit cell of this crystal structure contains four molecules. The study of its crystal structure provides insights into the intermolecular forces, such as van der Waals interactions, that govern the molecular packing. This knowledge is foundational for designing new materials with specific physical properties based on the this compound scaffold.

| Crystal System Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Molecules per Unit Cell (Z) | 4 |

Mass Spectrometry

Analysis of Fragmentation Patterns for Structural Insights

Mass spectrometry is a powerful tool for elucidating the structure of this compound by analyzing how the molecule fragments upon ionization. In mass spectrometry, the molecular ion (M+) is formed when an electron is knocked off the molecule. chemguide.co.uk For this compound (C₁₆H₁₆), the molecular ion peak would appear at a mass-to-charge ratio (m/z) of approximately 208. nih.govhmdb.ca

The molecular ions are energetically unstable and break down into smaller, characteristic fragments. chemguide.co.uklibretexts.org The most significant fragmentation pathway for 1,2-diphenylcyclobutane involves the cleavage of the cyclobutane ring. This process typically leads to the formation of a styrene (B11656) fragment ion (C₈H₈⁺) at m/z 104, which is often the most intense peak (the base peak) in the spectrum. nih.gov Another prominent peak is frequently observed at m/z 103, corresponding to the loss of a hydrogen atom from the styrene ion. These fragmentation patterns provide definitive evidence for the presence of the 1,2-diphenyl substitution on a four-carbon ring structure.

| m/z Value | Proposed Fragment Ion | Formula |

|---|---|---|

| 208 | Molecular Ion [M]⁺ | [C₁₆H₁₆]⁺ |

| 104 | Styrene radical cation | [C₈H₈]⁺ |

| 103 | Phenylvinyl cation | [C₈H₇]⁺ |

Coupling with Chromatography (GC-MS, LC-MS) for Purity and Product Analysis

For analyzing complex mixtures or assessing the purity of a sample, mass spectrometry is often coupled with chromatographic techniques like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). These hyphenated methods separate the components of a mixture before they are introduced into the mass spectrometer for detection and identification.

GC-MS is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.govhmdb.ca It can be used to separate it from its trans-isomer, starting materials, or other byproducts in a synthesis reaction. The retention time from the GC provides one level of identification, while the subsequent mass spectrum confirms the structure of the eluted compound.

LC-MS is particularly useful for analyzing reaction products, especially in biological or metabolic studies. For instance, high-performance liquid chromatography (HPLC) coupled with mass spectrometry has been used to detect and identify metabolites of this compound, such as its hydroxylated derivatives, from complex biological matrices. ebi.ac.uk This demonstrates the utility of LC-MS in monitoring the transformation of the parent compound.

Infrared (IR) Spectroscopy for Functional Group Transformation Monitoring

Infrared (IR) spectroscopy is a valuable technique for identifying the functional groups present in a molecule and monitoring their transformations during a chemical reaction. copbela.org The IR spectrum of this compound is characterized by absorptions corresponding to its hydrocarbon structure.

Key characteristic bands include C-H stretching vibrations for the aromatic phenyl groups (typically above 3000 cm⁻¹) and the aliphatic cyclobutane ring (typically below 3000 cm⁻¹). libretexts.orgpressbooks.pub Additionally, C=C stretching vibrations from the aromatic rings appear in the 1450-1600 cm⁻¹ region. pressbooks.pub

IR spectroscopy is particularly effective for monitoring reactions that introduce or modify functional groups. For example, if this compound were to be hydroxylated on one of the phenyl rings, a new, broad absorption band characteristic of an O-H stretch would appear in the 3200-3600 cm⁻¹ region of the product's spectrum. pressbooks.pub Similarly, the introduction of a carbonyl group (C=O) would result in a new, strong, and sharp absorption band between 1670 and 1780 cm⁻¹. pressbooks.pub By tracking the disappearance of reactant signals and the appearance of product signals, IR spectroscopy allows for real-time or endpoint analysis of functional group transformations.

| Vibrational Mode | Functional Group | Expected Absorption Range (cm⁻¹) |

|---|---|---|

| C-H Stretch (Aromatic) | Phenyl Ring | 3100 - 3000 |

| C-H Stretch (Aliphatic) | Cyclobutane Ring | 3000 - 2850 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1600 - 1450 |

| C-H Bend (Aromatic) | Phenyl Ring | 900 - 675 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Photochemical Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. This technique is extensively used to study compounds with chromophores, such as the phenyl groups in this compound.

The UV-Vis spectrum of this compound is characterized by absorptions due to the π → π* transitions of the benzene (B151609) rings. These studies are crucial in the field of photochemistry, as this compound can undergo photochemical reactions upon irradiation with UV light. smolecule.com These reactions can include cis-trans isomerization or ring-cleavage to yield styrene. smolecule.com

By monitoring the UV-Vis spectrum over time during irradiation, researchers can track the progress of a photochemical reaction. uni-muenchen.de The disappearance of the absorption band corresponding to this compound and the simultaneous appearance of new absorption bands corresponding to the photoproducts (e.g., styrene or the trans-isomer) allow for the determination of reaction kinetics and quantum yields. For instance, the formation of styrene would introduce a new chromophore system with a distinct absorption maximum, which can be easily quantified using UV-Vis spectroscopy.

Chromatographic Techniques for Separation and Purity

The separation of geometric isomers, such as cis- and trans-1,2-diphenylcyclobutane (B1247397), is a critical task in synthesis, purification, and analysis. Due to their identical molecular weight and often similar physical properties, chromatographic methods are indispensable for distinguishing between these isomers and assessing the purity of this compound. Techniques including Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Thin-Layer Chromatography (TLC) are routinely employed, each leveraging subtle differences in the isomers' physicochemical properties to achieve separation.

Gas Chromatography (GC)

Gas Chromatography, particularly when coupled with Mass Spectrometry (GC-MS), is a powerful tool for the identification and analysis of volatile and semi-volatile compounds like 1,2-diphenylcyclobutane. The separation in GC is based on the differential partitioning of analytes between a gaseous mobile phase and a liquid or solid stationary phase within a heated column.

Detailed Research Findings

In the context of analyzing styrene oligomers, which can form during the thermal decomposition of polystyrene, both cis- and trans-1,2-diphenylcyclobutane have been identified using GC-MS researchgate.net. The separation of these isomers depends on factors such as column polarity, temperature programming, and carrier gas flow rate. While specific retention times for this compound are not extensively documented in comparative studies, the Kovats retention index, a standardized measure of retention, is available for the trans isomer on a standard non-polar stationary phase. This value provides a reference point for chromatographic behavior. For instance, the Kovats retention index for trans-1,2-diphenylcyclobutane has been reported as 1720 on a standard non-polar column, indicating its elution characteristics relative to n-alkane standards nih.gov. The cis isomer is expected to have a slightly different retention time due to variations in its boiling point and interaction with the stationary phase compared to the trans isomer.

GC Parameters for Related Isomer Analysis

| Compound | Stationary Phase Type | Reported Kovats Index (I) | Reference |

|---|---|---|---|

| trans-1,2-Diphenylcyclobutane | Standard Non-Polar | 1720 | nih.gov |

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly versatile technique for separating non-volatile compounds. The separation of cis and trans isomers by HPLC relies on the differential interactions of the isomers with the stationary phase, which are influenced by their distinct three-dimensional structures and dipole moments.

Detailed Research Findings

The separation of geometric isomers by HPLC is highly dependent on the choice of stationary and mobile phases. For compounds like 1,2-diphenylcyclobutane, which possess aromatic rings, stationary phases that can engage in π-π interactions, such as those bonded with cyano (CN) or phenyl groups, are often effective.

A study on the separation of cis and trans isomers of double-decker shaped silsesquioxanes using a cyano-bonded silica (B1680970) column provides a relevant analogue. In that research, the cis isomer, where polar moieties point in the same direction, exhibited stronger adsorption to the polar stationary phase, resulting in a longer retention time compared to the trans isomer msu.edu. This principle is applicable to the separation of this compound, whose cis configuration results in a distinct molecular dipole and shape compared to its more symmetrical trans counterpart. By modifying the mobile phase, for example, by adjusting the ratio of non-polar (e.g., hexanes) to moderately polar (e.g., dichloromethane) solvents, the retention and resolution of the isomers can be optimized msu.edu. More advanced methods, such as using mixed-mode stationary phases (e.g., reversed-phase/strong anion-exchange), have also proven effective for challenging isomer separations in other classes of compounds nih.gov.

Analogous HPLC Separation of Cis/Trans Isomers (Silsesquioxanes)

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Stationary Phase | Silica bonded with cyano (CN) moieties | Effective for resolving geometric isomers. | msu.edu |

| Mobile Phase | Dichloromethane (DCM) and Hexanes | Adjusting the DCM:Hexanes ratio modifies retention times and resolution. | msu.edu |

| Elution Order | trans isomer followed by cis isomer | The cis isomer is retained longer due to stronger adsorption. | msu.edu |

Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and cost-effective chromatographic method used for monitoring reaction progress, identifying compounds in a mixture, and determining the purity of a substance. It operates on the principle of differential adsorption on a thin layer of stationary phase (typically silica gel) coated on a flat support.

Detailed Research Findings

TLC has been successfully used to monitor the synthesis of this compound. In one synthetic procedure, the reaction was followed by TLC using a 4:1 mixture of n-hexane and ethyl acetate (B1210297) as the mobile phase (eluent) researchgate.net. The separation of cis and trans isomers on TLC is possible because of differences in their polarity and shape, which affect the strength of their interaction with the polar silica gel stationary phase.

Generally, the more polar compound will have a stronger interaction with the adsorbent and will, therefore, travel a shorter distance up the plate, resulting in a lower retardation factor (Rf) value. For some geometric isomers, the trans isomer is more planar and can interact more effectively with the flat surface of the stationary phase, leading to stronger adsorption and a lower Rf value. Conversely, the cis isomer may be less planar due to steric hindrance, reducing its interaction with the stationary phase and resulting in a higher Rf value stackexchange.comechemi.com. This allows for a visual assessment of the conversion of starting materials to the desired cis product and the detection of the trans isomer as a potential byproduct.

TLC System for Monitoring cis-1,2-Diphenylcyclobutane Synthesis

| Parameter | Description | Reference |

|---|---|---|

| Stationary Phase | Silica Gel | researchgate.net |

| Mobile Phase (Eluent) | n-Hexane : Ethyl Acetate (4:1 v/v) | researchgate.net |

| Application | Monitoring reaction progress during synthesis. | researchgate.net |

Applications of Cis 1,2 Diphenylcyclobutane in Advanced Organic Synthesis and Materials Chemistry

Model Compound for Fundamental Mechanistic Studies

cis-1,2-Diphenylcyclobutane serves as a critical model compound for elucidating the principles of pericyclic reactions and the consequences of ring strain on molecular reactivity and conformation.

The formation and cleavage of the cyclobutane (B1203170) ring in this compound are classic examples of [2+2] cycloaddition and cycloreversion reactions, respectively. As a dimer of styrene (B11656), its formation is a key area of study in the thermal and photochemical behavior of vinylarenes. Mechanistic investigations have provided significant insights into the intermediates and transition states of these processes.